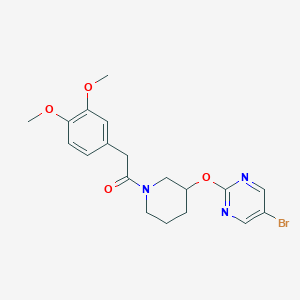

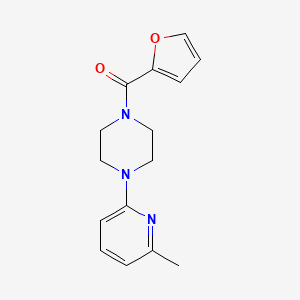

![molecular formula C17H17ClN2O B2955712 3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol CAS No. 847239-26-3](/img/structure/B2955712.png)

3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol, also known as CBZ, is a benzimidazole derivative that has been extensively studied for its potential therapeutic properties. CBZ is a compound with a unique chemical structure that has attracted the attention of many researchers due to its potential to be used in various fields of research.

Aplicaciones Científicas De Investigación

1. Benzimidazoles in Parasitic Disease Treatment

Benzimidazoles have been shown to be efficacious in treating non-resectable alveolar echinococcosis (AE), a parasitic disease. A study by Ammann et al. (2015) explored the potential parasitocidal effect of benzimidazoles, finding that negative FDG-PET/CT-scans and anti-EmII/3-10 antibody levels are reliable parameters for assessing in vivo AE-larval inactivity after long-term benzimidazole chemotherapy, suggesting a significant role in parasitic disease management (Ammann et al., 2015).

2. Role in Infectious Disease

Another study highlights the use of a benzimidazole derivative, benznidazole, in the treatment of early Trypanosoma cruzi infection, demonstrating a 55.8% efficacy in producing negative seroconversion of specific antibodies in children. This indicates benzimidazoles' potential as effective treatments in infectious diseases (Andrade et al., 1996).

3. Diagnostic and Therapeutic Imaging

The use of benzimidazole derivatives extends into diagnostic imaging and therapy, as shown in a study by Brier et al. (2022), which evaluated the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor (S1PR) for clinical interest in multiple sclerosis among other conditions. This illustrates benzimidazoles' applicability in enhancing diagnostic imaging and therapeutic monitoring (Brier et al., 2022).

4. Anesthetic Use in Medical Procedures

Benzimidazole derivatives are also explored for their anesthetic properties. A study by Dai et al. (2021) compared the safety and efficacy of remimazolam, a new ultra-short acting benzodiazepine anesthetic, with propofol for general anesthesia induction, highlighting the potential of benzimidazole derivatives in enhancing the safety and efficacy of anesthetics (Dai et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds with indole and benzodiazole structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been reported to exhibit antioxidant and immunomodulatory properties . They can interact with enzymes involved in glutathione metabolism (i.e., glutathione peroxidase and glutathione reductase) and H₂O₂ scavenging (i.e., catalase) .

Biochemical Pathways

The compound may influence several biochemical pathways. For instance, it may lower reactive oxygen species (ROS) levels and boost the glutathione system . This suggests that the compound could be involved in the regulation of oxidative stress, which is a key factor in many diseases.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . .

Result of Action

Similar compounds have been reported to protect cells from oxidative stress . For example, CMI has been shown to protect human dopaminergic neuroblastoma cells (SH-SY5Y) from H₂O₂-induced stress by lowering ROS levels and boosting the glutathione system .

Propiedades

IUPAC Name |

3-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-14-6-3-5-13(11-14)12-20-16-8-2-1-7-15(16)19-17(20)9-4-10-21/h1-3,5-8,11,21H,4,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMILHXMNBKTUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

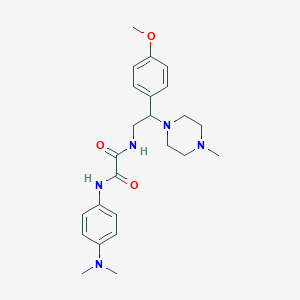

![7-Fluoro-2-methyl-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955629.png)

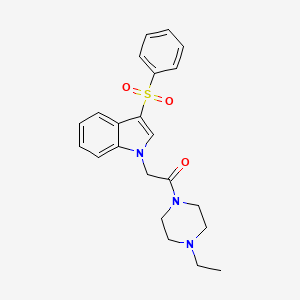

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955630.png)

![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2955637.png)

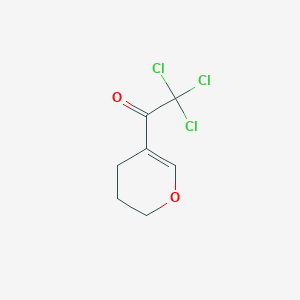

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2955639.png)

![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)